1,3-Dibromo-4-methoxy-2-methylbenzene
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Overview
Description
1,3-Dibromo-4-methoxy-2-methylbenzene: is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, where two bromine atoms, one methoxy group, and one methyl group are substituted at specific positions on the benzene ring
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .
Mode of Action
The mode of action of 1,3-Dibromo-4-methoxy-2-methylbenzene involves several chemical reactions. One of the key reactions is the free radical bromination, which is a type of substitution reaction . In this reaction, the bromine atoms in the compound can replace hydrogen atoms in other molecules, leading to the formation of new compounds .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including nucleophilic substitution and oxidation .
Result of Action
The compound’s ability to participate in free radical bromination and other reactions suggests that it could potentially alter the structure and function of target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species could affect the compound’s reactivity and the outcomes of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include nitration, conversion from the nitro group to an amine, and subsequent bromination .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-4-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the bromine atoms to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Chemistry: 1,3-Dibromo-4-methoxy-2-methylbenzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .
Comparison with Similar Compounds
1,3-Dibromo-2-methylbenzene: Similar structure but lacks the methoxy group.
1,3-Dibromo-5-methoxy-2-methylbenzene: Similar structure with different substitution pattern.
1-(Dibromomethyl)-4-methoxy-2-methylbenzene: Similar structure with a dibromomethyl group instead of two bromine atoms.
Uniqueness: 1,3-Dibromo-4-methoxy-2-methylbenzene is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1,3-dibromo-4-methoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULWSBLEBVLOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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